molecular formula C8H6Cl2O3 B2684546 2,3-Dichloro-4-methoxybenzoic Acid CAS No. 55901-80-9

2,3-Dichloro-4-methoxybenzoic Acid

Cat. No.: B2684546
CAS No.: 55901-80-9
M. Wt: 221.03
InChI Key: OPUBSPQVQNPGBG-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methoxybenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of two chlorine atoms and one methoxy group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

2,3-Dichloro-4-methoxybenzoic Acid, also known as Dicamba, is a selective systemic herbicide . The primary targets of this compound are annual and perennial broadleaf weeds . The compound acts by disrupting the growth of these weeds, thereby controlling their proliferation .

Mode of Action

The mode of action of this compound involves disruption of transport systems and interference with nucleic acid metabolism . This interaction with its targets leads to abnormal growth in the weeds, effectively controlling their spread .

Biochemical Pathways

This compound affects several biochemical pathways. It induces abnormal growth typical of growth-hormone herbicides . The compound also participates in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds and the alteration of existing biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties .

Result of Action

The result of the action of this compound is the control of weed growth. The compound induces abnormal growth in weeds, leading to their eventual death . This results in the effective control of weed proliferation, thereby improving crop yields .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s volatility means that it can be affected by temperature and wind conditions . Additionally, its solubility in water means that rainfall and humidity can impact its distribution and efficacy . The compound’s stability can also be affected by factors such as soil pH and the presence of other chemicals in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-methoxybenzoic acid typically involves the chlorination of 4-methoxybenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale chlorination processes. These processes involve the use of specialized equipment to handle the chlorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

2,3-Dichloro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

2,3-Dichloro-4-methoxybenzoic acid can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound in various fields.

Properties

IUPAC Name

2,3-dichloro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUBSPQVQNPGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 20.7 g (0.1 mole) off 2,3-dichloro-4-hydroxybenzoic acid was added 8 g of sodium hydroxide dissolved in 150 ml water. The solution was warmed to 60° and 12.6 g (0.1 mole) of dimethyl sulfate added. The mixture was then heated at 70° for 2 hours, cooled, acidified and filtered to yield 16.7 g. (75%) of the product, m.p. 224°-226°.
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Synthesis routes and methods II

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